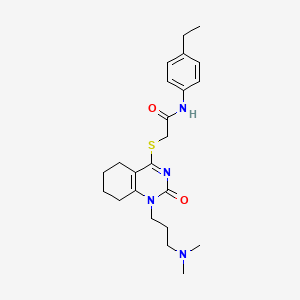

![molecular formula C18H19FN4S B2695283 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670255-15-9](/img/structure/B2695283.png)

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is a novel thieno[2,3-d]pyrimidine derivative . It contains a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .

Synthesis Analysis

The synthesis of these compounds was carried out via a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Scientific Research Applications

Antihypertensive Agents

A study on thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones, including compounds with (phenylpiperazinyl)alkyl substitution, revealed their potent activity as antihypertensive agents. These compounds showed significant effectiveness in reducing systolic blood pressure in spontaneously hypertensive rats (SHR), highlighting their potential for treating hypertension. The research suggests that specific substitutions on the phenyl ring and the thiophene systems are key for their antihypertensive effects, with some derivatives showing promise as oral antihypertensive agents due to their potent alpha-blocking activity (Russell et al., 1988).

Antimicrobial and Anti-inflammatory Activities

Another study demonstrated the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against tested microorganisms, with a couple of compounds also displaying antiurease and antilipase activities. This research underscores the potential of such derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Antitubercular Studies

Further research involved the synthesis of novel homopiperazine-pyrimidine-pyrazole hybrids, which were then evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strains. The study highlighted the compounds' potent antitubercular activity, with some exhibiting significant effectiveness. This suggests a promising avenue for developing new antitubercular drugs using such nitrogen-rich hybrid molecules (Vavaiya et al., 2022).

VEGFR3 Inhibition for Cancer Therapy

Research on thieno[2,3-d]pyrimidine derivatives as selective VEGFR3 inhibitors pointed to their potential in treating metastatic triple-negative breast cancer. One compound, in particular, showed significant inhibition of proliferation and migration in cancer cell lines and in vivo models, suggesting these derivatives as promising therapeutic agents for metastatic breast cancer treatment. The study highlights the critical role of the VEGFR3 signaling pathway in cancer progression and the potential of these inhibitors in therapeutic applications (Li et al., 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCKDYAKEYHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)

![N-(butan-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)

![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)

![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)

![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)